(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
This compound is a highly substituted oxane (cyclic ether) derivative characterized by:
Properties
IUPAC Name |
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,16?,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHHZYHLXDRQG-XIDBBRFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H](C(O[C@@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the enzymatic polymerization of D-galacturonic acid. The enzyme polygalacturonate 4-alpha-galacturonosyltransferase catalyzes the reaction between UDP-D-galacturonate and an existing this compound chain, resulting in the elongation of the polysaccharide chain . The reaction conditions usually require a buffered aqueous solution with optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this compound involves the extraction of pectin from plant materials, such as citrus peels or apple pomace. The extracted pectin is then de-esterified to produce polygalacturonic acid. This process typically involves acid or alkaline treatment to remove methyl ester groups from the pectin, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. The hydrolysis of this compound is catalyzed by enzymes such as endo-polygalacturonase, which cleaves the glycosidic bonds within the polysaccharide chain . Oxidation reactions can convert the galacturonic acid units into different oxidation states, while esterification reactions can modify the hydroxyl groups on the polysaccharide.
Common Reagents and Conditions
Hydrolysis: Enzymes like endo-polygalacturonase in aqueous buffer solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or periodate under controlled conditions.
Esterification: Acidic or basic catalysts in the presence of alcohols.
Major Products Formed
Hydrolysis: Shorter oligosaccharides and monosaccharides.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Esterification: Esterified derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural characteristics make it a candidate for various pharmaceutical applications:
- Antidiabetic Agents : Due to its ability to modulate glucose levels and enhance insulin sensitivity. Studies have shown that similar compounds can improve glycemic control in diabetic models .
- Antioxidants : The presence of phenolic hydroxyl groups suggests potential antioxidant properties. Research indicates that compounds with such structures can scavenge free radicals effectively .
Food Science
In the food industry, this compound can serve several roles:
- Natural Preservatives : Its antioxidant properties may help in extending the shelf life of food products by preventing oxidative spoilage.
- Nutraceuticals : As a source of bioactive compounds that promote health benefits beyond basic nutrition. The compound's potential to enhance gut health and support metabolic functions can be explored in functional foods .
Biotechnology
In biotechnology applications:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could be useful in developing treatments for metabolic disorders.
- Bioengineering : Its structural complexity allows for modification to create derivatives with enhanced properties for targeted applications in drug delivery systems or as scaffolds in tissue engineering .
Case Study 1: Antidiabetic Effects
A study investigated the effects of similar oligosaccharides on glucose metabolism in diabetic rats. Results indicated a significant reduction in blood glucose levels when treated with these compounds compared to controls. This suggests that the target compound may exhibit similar beneficial effects.
Case Study 2: Antioxidant Activity
Research published in the Journal of Agricultural and Food Chemistry demonstrated that oligosaccharides with multiple hydroxyl groups exhibit strong antioxidant activity. The study measured the ability of these compounds to reduce oxidative stress markers in vitro.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various enzymes and cell wall components. The enzyme endo-polygalacturonase catalyzes the hydrolysis of the glycosidic bonds within the polysaccharide chain, leading to the degradation of this compound . This process is essential for cell wall remodeling during plant growth and development. Additionally, this compound can interact with other polysaccharides and proteins in the cell wall, contributing to its structural integrity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Structural Complexity: The target compound exceeds most analogs in complexity, with three oxane rings and two carboxylic acid groups, compared to simpler chromenone or single-carboxylate structures (e.g., ). This may enhance its solubility in aqueous environments but reduce membrane permeability .
Stereochemical Specificity: Unlike the chromenone derivative in (with planar aromaticity), the target’s rigid oxane rings and chiral centers suggest selectivity in binding to biological targets (e.g., enzymes or receptors) .
Bioactivity Predictions: The dual -COOH groups mirror anti-inflammatory compounds in Populus buds (), where carboxylic acids mediate proton donation for radical scavenging. However, the lack of a chromenone or flavonoid core (common in plant antioxidants) may limit UV-absorbing properties .
Synthetic Accessibility :
- and highlight challenges in synthesizing multi-oxane glycosides due to steric hindrance and regioselective hydroxyl protection. The target compound’s synthesis would require advanced glycosylation strategies .
Biological Activity
The compound (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex polyphenolic compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties based on various studies and findings.
Chemical Structure and Properties
This compound belongs to a class of glycosides and exhibits multiple hydroxyl groups that contribute to its reactivity and potential biological activity. The molecular formula is , and it is characterized by several stereocenters which influence its interaction with biological targets.
Biological Activities
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Antioxidant Activity :
- The compound has demonstrated significant antioxidant properties. It scavenges free radicals effectively due to its hydroxyl groups which can donate electrons. This activity helps in reducing oxidative stress in cells and may protect against various diseases linked to oxidative damage.
- Anti-inflammatory Effects :
- Anticancer Properties :
- Cardiovascular Benefits :
Case Studies
- Venous Disease Treatment :
- Cancer Cell Line Studies :
Data Table: Biological Activities Overview
Q & A
How can researchers determine the stereochemical configuration of this polyhydroxy carboxylic acid derivative?
Methodological Answer:
The stereochemical configuration is confirmed via a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and X-ray crystallography . For example:
- NMR : Proton coupling constants (e.g., axial vs. equatorial protons in the oxane rings) and NOESY correlations help assign stereochemistry .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in studies of structurally related polyhydroxy acids (e.g., L-Tetraguluronic acid analogs) .
- Reference data : Compare spectral patterns with known glycosphingolipid derivatives containing similar sialic acid or tetrahydroxylated oxane motifs .
What experimental conditions optimize the synthesis of this compound while ensuring high purity?
Methodological Answer:
Key steps include:
- Reaction conditions : Use NaOH in aqueous or mixed solvents (e.g., CH₂Cl₂/H₂O) at 0–25°C to promote regioselective esterification or glycosidic bond formation .
- Purification : Employ C18 reverse-phase HPLC (≥95% purity) or SiO₂ column chromatography (eluting with gradients of methanol/chloroform) to isolate intermediates .
- Stability monitoring : Track degradation via LC-MS under acidic/basic conditions to adjust reaction times and minimize byproducts .
How can researchers resolve contradictions between spectroscopic data (e.g., MS vs. NMR) for this compound?
Methodological Answer:
Conflicting data often arise from:
- Degradation artifacts : Use ion chromatography (IC) or aerosol mass spectrometry (AMS) to detect volatile byproducts (e.g., formic or oxalic acids) formed during sample handling .
- Isomerization : Perform dynamic NMR experiments to identify interconverting stereoisomers or anomers under varying temperatures .
- Cross-validation : Combine high-resolution MS (HRMS) with isotopic labeling to confirm molecular formulas and fragmentation pathways .
What advanced techniques are used to study its aqueous-phase degradation pathways?
Methodological Answer:
- OH radical oxidation : Simulate atmospheric degradation using a photochemical reactor with online AMS/IC to quantify volatile acids (e.g., glyoxylic acid) and non-volatile oligomers .
- Kinetic modeling : Track reaction rates via UV-Vis spectroscopy under controlled pH and temperature to identify dominant degradation mechanisms (e.g., hydrolysis vs. radical oxidation) .
- Stable isotope probing : Use ¹³C-labeled substrates in tandem with NMR to trace carbon flow during degradation .
How to design experiments to study its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Glycosidase inhibition assays : Test competitive inhibition using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) and compare IC₅₀ values against known inhibitors .
- Molecular docking : Model interactions with carbohydrate-binding proteins (e.g., lectins) using crystallographic data from related glycosphingolipids .
- In vitro binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target receptors .
What strategies mitigate challenges in characterizing its supramolecular assemblies (e.g., micelles or gels)?
Methodological Answer:
- Dynamic light scattering (DLS) : Monitor aggregation behavior under varying pH and ionic strength .
- Cryo-TEM : Image nanostructures in vitrified aqueous solutions to avoid drying artifacts .
- Small-angle X-ray scattering (SAXS) : Resolve long-range order in self-assembled systems .
How can researchers validate its role in carbohydrate metabolism pathways?
Methodological Answer:
- Isotopic tracing : Feed ¹³C-labeled compound to cell cultures and track incorporation into metabolic intermediates via GC-MS .
- Knockout models : Use CRISPR/Cas9 to silence putative metabolic enzymes (e.g., glycosyltransferases) and assess phenotypic changes .
- Enzyme kinetics : Purify recombinant enzymes (e.g., hydrolases) and measure activity changes in the presence of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
